Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester
Overview
Description
Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester is a chemical compound . Its IUPAC name is tert-butyl (3aR,6aR)-hexahydropyrrolo [3,4-b]pyrrole-1 (2H)-carboxylate .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes this compound, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis . Other methods include the use of primary diols and amines in the presence of a stable manganese complex , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular formula of this compound is C11H20N2O2 . The exact mass is 212.15200 .Scientific Research Applications
Continuous Flow Synthesis
Herath and Cosford (2010) developed a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones. This innovative method utilized HBr generated in the Hantzsch reaction to hydrolyze t-butyl esters in situ, offering a seamless route to the corresponding acids within a single microreactor setup. This protocol was instrumental in synthesizing pyrrole-3-carboxamides, including CB1 inverse agonists, showcasing a direct application in medicinal chemistry research (Herath & Cosford, 2010).
SF5-Substituted Pyrrole Synthesis
Dolbier and Zhao‐Jing Zheng (2009) reported on the preparation of SF5-substituted pyrrole carboxylic acid esters, a novel class of compounds at the time. Through the cycloaddition of an azomethine ylide to pentafluorosulfanylalkynes, a series of dihydropyrroles were prepared and oxidized to yield 1-tert-butyl-4-(pentafluorosulfanyl)pyrrole-2-carboxylic acid esters. This method highlights the compound's utility in the development of new pyrrole derivatives with potential applications in materials science and pharmaceutical research (Dolbier & Zheng, 2009).
Singlet Oxygen Reactions
Wasserman et al. (2004) explored the singlet oxygen reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters, providing a pathway to 5-substituted pyrroles. This reaction mechanism opens avenues for creating precursors to prodigiosin and its analogs, underlining the compound's importance in synthetic organic chemistry and its potential in the synthesis of natural products and bioactive compounds (Wasserman et al., 2004).
Asymmetric Synthesis of Bicycloprolines
Arpa et al. (2016) achieved the diastereoselective one-pot synthesis of hexahydrocyclopenta[b]pyrrole derivatives (bicycloprolines) through base-mediated reactions. This catalytic asymmetric synthesis, utilizing the Cu(I)/(R)-DTBM-Segphos complex, showcases the compound's role in advanced organic synthesis techniques aimed at creating complex molecular architectures with potential applications in medicinal chemistry and drug discovery (Arpa et al., 2016).
Properties
IUPAC Name |
tert-butyl 2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRRDUVETGVTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669952 | |
Record name | tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-81-6 | |
Record name | tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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